Cas no 85604-06-4 (5-(Benzyloxy)-2-bromobenzaldehyde)

5-(Benzyloxy)-2-bromobenzaldehyde structure
85604-06-4 structure
Product Name:5-(Benzyloxy)-2-bromobenzaldehyde
Numero CAS:85604-06-4
MF:C14H11BrO2
MW:291.139943361282
MDL:MFCD03425931
CID:663956
PubChem ID:10870024
Update Time:2025-07-29

5-(Benzyloxy)-2-bromobenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-(Benzyloxy)-2-bromobenzaldehyde
    • 2-bromo-5-phenylmethoxybenzaldehyde
    • 5-Bezyloxy-2-bromobenzaldehyde
    • Benzaldehyde, 2-bromo-5-(phenylmethoxy)-
    • 5-BENZYLOXY-2-BROMOBENZALDEHYDE
    • 5-benzyloxy-2-bromo-benzaldehyde
    • NUBOCIQJROMWLP-UHFFFAOYSA-N
    • 2-Bromo-5-(benzyloxy)benzaldehyde
    • Z0899
    • ST24044214
    • Z1460319982
    • 2-Bromo-5-(phenylmethoxy)benzaldehyde (ACI)
    • 85604-06-4
    • DTXSID90446579
    • AKOS005067663
    • EN300-1184386
    • MFCD03425931
    • SCHEMBL1588758
    • SY103025
    • AS-19893
    • DA-02218
    • MDL: MFCD03425931
    • Inchi: 1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
    • Chiave InChI: NUBOCIQJROMWLP-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(Br)=CC=C(OCC2C=CC=CC=2)C=1

Proprietà calcolate

  • Massa esatta: 289.99424g/mol
  • Massa monoisotopica: 289.99424g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 238
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3
  • XLogP3: 3.5

Proprietà sperimentali

  • Punto di fusione: 46-48°C

5-(Benzyloxy)-2-bromobenzaldehyde Informazioni sulla sicurezza

5-(Benzyloxy)-2-bromobenzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG160-100mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 97%
100mg
104CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG160-250mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 97%
250mg
206CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG160-1g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 97%
1g
414.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG160-5g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 97%
5g
1344.0CNY 2021-07-13
Chemenu
CM185828-5g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 95+%
5g
$171 2021-06-16
Chemenu
CM185828-10g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 95+%
10g
$262 2021-06-16
Chemenu
CM185828-25g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 95+%
25g
$509 2021-06-16
TRC
B280085-100mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4
100mg
$ 64.00 2023-04-18
TRC
B280085-250mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4
250mg
$ 75.00 2023-04-18
TRC
B280085-500mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4
500mg
$ 110.00 2023-04-18

5-(Benzyloxy)-2-bromobenzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
Riferimento
Total Synthesis of Bulbophylol-B
Lin, Jinshun; et al, Journal of Natural Products, 2008, 71(11), 1938-1941

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Dichloromethane ;  45 min, cooled; 5 h; 0 °C
Riferimento
Total Synthesis of (+)-Korupensamine B via an Atropselective Intermolecular Biaryl Coupling
Huang, Shenlin; et al, Journal of the American Chemical Society, 2010, 132(40), 14021-14023

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  15 min, 25 °C; 2 h, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
Riferimento
Total Synthesis of Bulbophylol-B
Lin, Jinshun; et al, Journal of Natural Products, 2008, 71(11), 1938-1941

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
1.2 Reagents: Water ;  rt
Riferimento
1,4-Palladium Shift/C(sp3)-H Activation Strategy for the Remote Construction of Five-Membered Rings
Rocaboy, Ronan; et al, Organic Letters, 2019, 21(5), 1434-1437

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Riferimento
Identification of vimentin binding to the derivative of saurolactam with antiresorptive activity by using its chemical affinity probe
Kim, Myung Hee; et al, Bulletin of the Korean Chemical Society, 2010, 31(7), 2047-2050

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  7 - 48 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Simple, Copper(I)-Catalyzed Oxidation of Benzylic/Allylic Alcohols to Carbonyl Compounds: Synthesis of Functionalized Cinnamates in One Pot
Reddy, Alavala Gopi Krishna; et al, Synthetic Communications, 2014, 44(14), 2076-2087

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
1.3 Solvents: Dimethylformamide ,  Tetrahydrofuran
Riferimento
Molecular Clefts. 4. An Approach to Structural Analogs of Echinomycin: Synthesis of a New Class of Synthetic Molecular Tweezers
Harmata, Michael; et al, Journal of the American Chemical Society, 1994, 116(18), 8392-3

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dichloromethane ;  18 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
Riferimento
High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes
Newman, Hector; et al, Journal of Medicinal Chemistry, 2021, 64(15), 11379-11394

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 Solvents: Acetone ;  overnight, rt
2.1 Reagents: Sodium acetate ,  Bromine Solvents: Dichloromethane ;  45 min, cooled; 5 h; 0 °C
Riferimento
Total Synthesis of (+)-Korupensamine B via an Atropselective Intermolecular Biaryl Coupling
Huang, Shenlin; et al, Journal of the American Chemical Society, 2010, 132(40), 14021-14023

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  3 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate
Riferimento
Binding and Preliminary Evaluation of 5-Hydroxy- and 10-Hydroxy-2,3,12,12a-tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinolines as Dopamine Receptor Ligands
Claudi, Francesco; et al, Journal of Medicinal Chemistry, 2000, 43(4), 599-608

5-(Benzyloxy)-2-bromobenzaldehyde Raw materials

5-(Benzyloxy)-2-bromobenzaldehyde Preparation Products

Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd